
3-chloro-5-methoxymethoxypyridine
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Overview
Description
3-chloro-5-methoxymethoxypyridine: is a heterocyclic organic compound with the molecular formula C7H8ClNO2 . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and a methoxymethoxy group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-methoxymethoxypyridine typically involves the chlorination of 5-methoxymethoxy-pyridine. One common method includes the reaction of 5-methoxymethoxy-pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5-Methoxymethoxy-pyridine+SOCl2→this compound+SO2+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-chloro-5-methoxymethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products:
Nucleophilic Substitution: Formation of 3-substituted-5-methoxymethoxy-pyridine derivatives.
Oxidation: Formation of 3-chloro-5-formylpyridine or 3-chloro-5-carboxypyridine.
Reduction: Formation of 3-chloro-5-methoxymethoxy-piperidine.
Scientific Research Applications
Chemistry: 3-chloro-5-methoxymethoxypyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including its use as a building block for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a precursor for the production of more complex molecules .
Mechanism of Action
The mechanism of action of 3-chloro-5-methoxymethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxymethoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparison with Similar Compounds
- 3-Chloro-5-methoxypyridine
- 3-Chloro-5-hydroxypyridine
- 3-Chloro-5-ethoxypyridine
Comparison: Compared to its analogs, 3-chloro-5-methoxymethoxypyridine is unique due to the presence of the methoxymethoxy group, which imparts different chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H8ClNO2 |
---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
3-chloro-5-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-11-7-2-6(8)3-9-4-7/h2-4H,5H2,1H3 |
InChI Key |
MCOPYHQRIVCKGW-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CN=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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